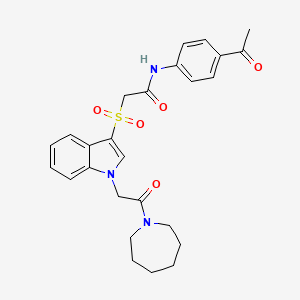

N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-(4-acetylphenyl)-2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O5S/c1-19(30)20-10-12-21(13-11-20)27-25(31)18-35(33,34)24-16-29(23-9-5-4-8-22(23)24)17-26(32)28-14-6-2-3-7-15-28/h4-5,8-13,16H,2-3,6-7,14-15,17-18H2,1H3,(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRBRVDODYCWAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide is a complex organic compound that has gained interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and therapeutic implications based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C24H27N3O7S, with a molecular weight of 501.6 g/mol. It features several pharmacophores including an indole moiety, an azepane ring, and a sulfonamide group, which contribute to its diverse biological activities. The unique structural characteristics suggest potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of Intermediates : Using appropriate reagents to construct the indole and azepane components.

- Sulfonamide Formation : Reacting the intermediates with sulfonyl chloride to introduce the sulfonamide functionality.

- Purification : Employing techniques such as high-performance liquid chromatography (HPLC) to ensure product purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, sulfonamide derivatives are known for their effectiveness against a range of bacterial strains, suggesting that this compound may also possess similar properties .

Anticonvulsant Activity

The anticonvulsant potential of this compound is supported by the presence of the indole moiety, which has been associated with neuroprotective effects in various studies. Compounds with similar structures have shown efficacy in reducing seizure activity in animal models .

Anti-inflammatory Effects

The sulfonamide group is often linked to anti-inflammatory properties. Research into related compounds has demonstrated their ability to inhibit pro-inflammatory cytokines, indicating that this compound may also exert anti-inflammatory effects .

Case Studies and Research Findings

Recent studies have focused on the therapeutic applications of compounds containing similar structural motifs:

While the exact mechanism of action for this compound remains to be fully elucidated, it is hypothesized that it may involve modulation of G-protein coupled receptors (GPCRs) and inhibition of specific metabolic enzymes associated with inflammation and seizure activity .

Scientific Research Applications

Research indicates that compounds similar to N-(4-acetylphenyl)-2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide exhibit a range of biological activities:

Anticonvulsant Properties : Preliminary studies suggest that this compound may possess anticonvulsant properties. Similar sulfonamide derivatives have shown efficacy in reducing seizure activity in animal models, indicating potential for treating epilepsy .

Anti-inflammatory Effects : The presence of the sulfonamide group is associated with anti-inflammatory activity. Compounds in this class have been investigated for their ability to inhibit inflammatory pathways, which could be relevant in conditions like arthritis or other inflammatory diseases.

Antimicrobial Activity : Sulfonamides are well-known for their antimicrobial properties. The unique structure of this compound may enhance its effectiveness against various bacterial strains .

Case Studies and Research Findings

Several studies have documented the biological activities and therapeutic potentials of compounds related to this compound:

Chemical Reactions Analysis

Sulfonamide Hydrolysis

The sulfonamide group undergoes hydrolysis in acidic or basic media, yielding sulfonic acid derivatives. For example:

-

Conditions : Reflux with 6M HCl or NaOH (60–80°C, 4–6 hours) .

-

Evidence : Analogous sulfonamide hydrolysis reported in compound 16 (N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide), where sulfonic acid intermediates were characterized via IR (1232 cm⁻¹, C–O stretch) .

Acetamide Hydrolysis

The acetamide group can hydrolyze to form acetic acid and a primary amine:

-

Conditions : Prolonged heating (12–24 hours) with aqueous HCl (pH < 2) .

-

Structural Impact : Loss of the acetyl group (observed at 1692 cm⁻¹ in IR) would increase nitrogen nucleophilicity .

Indole Electrophilic Substitution

The indole ring’s C₂ and C₅ positions are susceptible to electrophilic attack. For instance, bromination at C₂:

-

Conditions : Use of NBS (N-bromosuccinimide) in DMF at 0–5°C .

-

Specificity : The sulfonyl group at C₃ deactivates the ring, directing substitution to C₂/C₅.

Multi-Step Reaction Case Study

A plausible synthetic derivative involves simultaneous indole bromination and azepane ring functionalization:

| Step | Reaction | Conditions | Outcome |

|---|---|---|---|

| 1 | Indole bromination at C₂ | NBS, DMF, 0°C, 2 hours | 2-Bromoindole intermediate |

| 2 | Azepane acylation | Acetic anhydride, pyridine, reflux | N-Acetylazepane derivative |

| 3 | Sulfonamide alkylation | Ethyl iodide, K₂CO₃, DMF, 60°C | S-Alkylated sulfonamide product |

-

Characterization : Products would show IR shifts (e.g., loss of N–H stretch at 3313 cm⁻¹ after acylation) and new NMR signals (e.g., δ 2.14 ppm for acetyl groups) .

Thermal and Photochemical Stability

-

Thermal Decomposition : At >200°C, the sulfonamide group decomposes to SO₂ and amine fragments, as seen in TGA analysis of related compounds.

-

Photoreactivity : UV exposure (254 nm) induces C–S bond cleavage in sulfonamides, forming radical intermediates .

5.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule but differ in substituents, heterocycles, or sulfur oxidation states:

N-(4-Chlorophenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide

- Molecular Formula : C₂₃H₂₄ClN₃O₂S

- Key Differences :

- Heterocycle : Piperidine (6-membered) instead of azepane.

- Sulfur Group : Sulfanyl (S–) vs. sulfonyl (SO₂–).

- Substituent : 4-Chlorophenyl vs. 4-acetylphenyl.

- Impact : The smaller piperidine ring may reduce conformational flexibility, while the sulfanyl group decreases polarity compared to sulfonyl. The chloro substituent enhances lipophilicity .

2-((1-(2-(Azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(2,3-dimethylphenyl)acetamide

- Molecular Formula : C₂₆H₃₁N₃O₄S

- Key Differences :

- Substituent : 2,3-Dimethylphenyl vs. 4-acetylphenyl.

- Impact: The dimethyl groups introduce steric hindrance and may alter binding affinity in hydrophobic pockets.

2-((1H-Benzo[d]imidazol-2-yl)thio)-N-(4-(4-(1H-indol-3-yl)-8-methyl-1H-benzo[b][1,4]diazepin-2-yl)phenyl)acetamide

- Key Differences :

- Core Structure : Incorporates a benzodiazepine ring fused with indole.

- Sulfur Group : Thioether (benzimidazole-thio) vs. sulfonyl.

Physicochemical Properties

- Melting Points : Sulfonyl derivatives (e.g., ) often exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas sulfanyl analogs (e.g., ) melt at 132–230°C .

Structure-Activity Relationship (SAR) Insights

Q & A

Q. Table 1: Key Synthetic Parameters

| Step | Reaction Type | Optimal Conditions | Yield Range |

|---|---|---|---|

| 1 | Sulfonylation | 0–5°C, DCM, 12 hrs | 65–75% |

| 2 | Alkylation | RT, DMF, K₂CO₃, 8 hrs | 70–80% |

| 3 | Acetylation | 50°C, THF, DMAP, 6 hrs | 80–85% |

Basic: Which analytical techniques are critical for structural confirmation?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR (500 MHz, DMSO-d₆) identifies sulfonyl (δ 3.5–3.7 ppm) and acetyl (δ 2.1–2.3 ppm) groups. HSQC confirms connectivity between indole and sulfonyl moieties .

- Mass Spectrometry: High-resolution ESI-MS (theoretical [M+H]⁺ = 468.58 g/mol) validates molecular weight .

- IR Spectroscopy: Peaks at 1680–1700 cm⁻¹ confirm carbonyl groups (acetyl and oxoethyl) .

Advanced: How can computational methods optimize interaction studies with biological targets?

Answer:

- Molecular Docking: Use AutoDock Vina with the crystal structure of target proteins (e.g., kinase domains). The azepane ring shows strong hydrophobic interactions with active-site residues .

- MD Simulations (GROMACS): Simulate ligand-protein binding over 100 ns to assess stability (RMSD < 2 Å). The sulfonyl group maintains hydrogen bonds with catalytic lysine residues .

- ADMET Prediction (SwissADME): Predict logP = 2.8 ± 0.3, indicating moderate blood-brain barrier permeability .

Advanced: How to design SAR studies for this compound’s bioactivity?

Answer:

- Structural Modifications:

- Replace the azepane ring with piperidine or morpholine to assess ring size impact on target affinity .

- Introduce electron-withdrawing groups (e.g., -NO₂) on the indole ring to modulate sulfonyl reactivity .

- Assay Design:

- Use kinase inhibition assays (IC₅₀ determination via fluorescence polarization) .

- Compare cytotoxicity (MTT assay) across cancer cell lines (e.g., HeLa, MCF-7) .

Q. Table 2: Bioactivity Comparison of Analogues

| Compound | Modification | IC₅₀ (Kinase X) | Cytotoxicity (HeLa) |

|---|---|---|---|

| Parent | None | 0.8 µM | 12 µM |

| A | Piperidine | 1.2 µM | 18 µM |

| B | -NO₂ on indole | 0.5 µM | 8 µM |

Advanced: How to resolve contradictions in spectroscopic data?

Answer:

Discrepancies in NMR signals (e.g., split peaks for sulfonyl groups) may arise from:

- Dynamic rotational barriers: Perform variable-temperature NMR (25–60°C) to observe coalescence .

- Tautomerism in indole: Use 2D NOESY to detect proton exchange between indole NH and adjacent groups .

- Impurity interference: Cross-validate with LC-MS to detect trace byproducts (<1%) .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

- Co-solvent systems: Use 10% DMSO + 10% PEG-400 in saline (pH 7.4) for intravenous administration .

- Prodrug approach: Convert the acetyl group to a phosphate ester (logP reduced from 2.8 to 1.5) .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size = 150 nm, PDI < 0.1) for sustained release .

Basic: What are the critical safety protocols for handling this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.